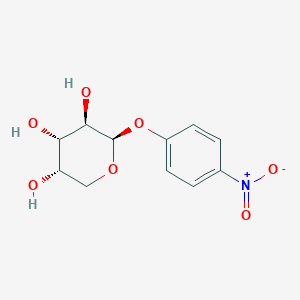

4-Nitrophenyl beta-L-arabinopyranoside

Description

4-Nitrophenyl beta-L-arabinopyranoside (pNPG, CAS 72732-54-8) is a synthetic chromogenic substrate widely used to detect enzymatic activity, particularly for β-galactosidase and β-glucuronidase . Its molecular formula is C₁₁H₁₃NO₇, with a molecular weight of 271.22 g/mol. Structurally, it consists of a β-L-arabinopyranose moiety linked to a 4-nitrophenyl group, which releases yellow 4-nitrophenol upon enzymatic hydrolysis, enabling spectrophotometric detection .

Properties

IUPAC Name |

(2R,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UKKRHICBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl beta-L-arabinopyranoside can be synthesized through the reaction of 4-nitrophenol with beta-L-arabinopyranosyl bromide in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for larger scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl beta-L-arabinopyranoside primarily undergoes hydrolysis reactions catalyzed by enzymes such as beta-L-arabinopyranosidase . This reaction results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and beta-L-arabinose .

Common Reagents and Conditions

Enzymes: Beta-L-arabinopyranosidase

Solvents: Aqueous buffers (e.g., phosphate buffer)

Conditions: Typically carried out at physiological pH (around 7.0) and moderate temperatures (25-37°C).

Major Products

4-Nitrophenol: A yellow compound that can be easily detected spectrophotometrically.

Beta-L-arabinose: A sugar molecule.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHN

Molecular Weight: 271.22 g/mol

Appearance: Colorless to pale yellow crystalline powder

Solubility: Soluble in water, ethanol, and dimethyl sulfoxide (DMSO)

Melting Point: 187-188°C

pH Range: 6.0-8.0

4-Nitrophenyl beta-L-arabinopyranoside acts as a substrate for various enzymes, notably beta-galactosidase and arabinofuranosidase, making it a valuable tool for enzyme activity assays.

Enzyme Activity Detection

This compound is predominantly used as a substrate for:

- Beta-Galactosidase: It facilitates the breakdown of lactose into glucose and galactose, allowing researchers to measure enzyme activity through the release of 4-nitrophenol, which can be detected spectrophotometrically.

- Beta-L-Arabinofuranosidase: The hydrolysis of this compound leads to the release of L-arabinose and 4-nitrophenol, enabling the study of polysaccharide degradation processes.

Diagnostic Applications

Due to its ability to indicate enzyme activity, this compound is employed in developing rapid diagnostic tests for various diseases. Its specificity for certain enzymes makes it a crucial component in assays that assess microbial activity or enzyme inhibition.

Research on Enzymatic Reactions

This compound is extensively utilized in studies focused on enzyme kinetics, allowing researchers to evaluate the effects of different conditions (e.g., temperature, pH) on enzyme activity. It serves as an essential tool for understanding metabolic pathways involving arabinose-containing substrates.

Case Studies

-

Enzymatic Activity Assays:

In a study investigating the enzymatic breakdown of plant polysaccharides, researchers used this compound to measure the activity of arabinofuranosidases from various microbial sources. The results indicated that specific bacterial strains exhibited significant hydrolytic activity on this substrate, highlighting its utility in biotechnological applications related to biomass degradation . -

Microbial Fermentation Studies:

Another research effort focused on utilizing this substrate to evaluate the metabolic activity of lactic acid bacteria during fermentation processes. The turbidity measurements correlated with enzyme activity levels, demonstrating its effectiveness as an indicator of microbial growth and metabolic function .

Limitations and Future Directions

While this compound has proven beneficial in numerous applications, its sensitivity and specificity can be limiting factors in certain assays. Future research may focus on enhancing these properties through chemical modifications or developing novel derivatives that retain the desirable characteristics while improving performance in specific applications.

Mechanism of Action

The compound acts as a substrate for beta-L-arabinopyranosidase, which catalyzes the hydrolysis of the glycosidic bond between the 4-nitrophenyl group and the beta-L-arabinopyranoside . The enzyme’s active site facilitates the cleavage of this bond through acid/base-assisted catalysis, resulting in the formation of 4-nitrophenol and beta-L-arabinose .

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages of pNPG : Cost-effectiveness, ease of use in colorimetric assays.

- Limitations : Lower sensitivity compared to fluorogenic substrates; specificity issues in complex biological matrices .

- Emerging Alternatives : Methyl and 4-methylumbelliferyl derivatives offer enhanced specificity and compatibility with high-throughput screening .

Biological Activity

4-Nitrophenyl beta-L-arabinopyranoside (pNPG) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for various enzymes. This article delves into its biological activity, mechanisms of action, applications in research, and the implications of its use across different scientific fields.

Overview of this compound

- Chemical Formula : C12H15NO8

- Molecular Weight : 301.25 g/mol

- CAS Number : 72732-54-8

- Physical Properties : pNPG is a colorless to pale yellow crystalline powder, soluble in water and organic solvents like ethanol and DMSO. It has a melting point of 187-188°C and a pH range of 6.0-8.0 .

This compound primarily functions as a substrate for enzymes such as β-galactosidase and α-L-arabinofuranosidase . The hydrolysis of pNPG by these enzymes results in the release of 4-nitrophenol , which can be quantitatively measured, making it a valuable tool for enzyme activity assays.

Hydrolysis Reaction

The general reaction can be summarized as follows:

This reaction is influenced by environmental factors such as temperature and pH, typically conducted under physiological conditions (pH ~7.0) at moderate temperatures (25-37°C).

Enzyme Substrate Activity

- β-Galactosidase Detection : pNPG is extensively used to detect β-galactosidase activity in various organisms, including bacteria and yeast. The colorimetric change upon hydrolysis allows for easy quantification of enzyme activity .

- Arabinofuranosidase Substrate : As a substrate for arabinofuranosidase, pNPG aids in studying carbohydrate metabolism, particularly in the context of plant cell wall degradation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacteria, such as Leuconostoc mesenteroides. However, it shows no significant activity against Lactobacillus acidophilus or Japonica strains . This selectivity may be leveraged in microbiological studies to differentiate between bacterial species based on their enzymatic capabilities.

Applications in Scientific Research

This compound has numerous applications across various fields:

- Biochemistry : Used in enzyme kinetics studies to measure enzyme activity and inhibition.

- Microbiology : Serves as an indicator for metabolic activity in microbial cultures.

- Medical Diagnostics : Potential applications in developing rapid diagnostic tests for diseases related to enzyme deficiencies .

Case Studies and Research Findings

Several studies have highlighted the utility of pNPG in enzyme assays:

- Enzyme Inhibition Studies : A study demonstrated that extracts from Acer saccharum showed potent inhibitory effects on α-glucosidase when tested with pNPG, indicating its role in evaluating anti-hyperglycemic agents .

- Metabolomic Applications : Research utilizing pNPG has been instrumental in characterizing metabolic pathways involving carbohydrate metabolism, providing insights into enzyme interactions and substrate specificity .

Limitations and Future Directions

While this compound is a valuable tool in research, it has limitations regarding sensitivity and specificity in detecting certain enzyme activities. Future research may focus on:

Q & A

Q. How is 4-nitrophenyl β-L-arabinopyranoside utilized in enzymatic activity assays?

This compound serves as a chromogenic substrate for detecting β-L-arabinopyranosidase activity. Upon enzymatic cleavage, the 4-nitrophenol moiety is released, producing a yellow color measurable at 405–410 nm. Standard protocols involve preparing a substrate solution (1–5 mM in buffer), incubating with the enzyme, and terminating the reaction with an alkaline solution (e.g., Na₂CO₃) to stabilize the chromophore. Absorbance readings are calibrated against a 4-nitrophenol standard curve .

Q. What quality control measures ensure the reliability of 4-nitrophenyl β-L-arabinopyranoside in assays?

Key parameters include:

- Purity : ≥98% by HPLC (e.g., single spot in TLC) to avoid interference from impurities .

- Heavy metals : ≤20 ppm to prevent enzyme inhibition .

- Structural validation : Confirm stereochemistry via NMR or X-ray crystallography (e.g., triclinic crystal system with defined unit cell parameters as in ) .

- Stability : Store at −20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How are kinetic parameters (Kₘ, Vₘₐₓ) determined for β-L-arabinopyranosidase using this substrate, and how can data inconsistencies be resolved?

Methodology :

- Perform Michaelis-Menten kinetics by varying substrate concentrations (0.1–5×Kₘ) under saturating enzyme conditions.

- Use HPLC-UV coupled with microdialysis for real-time monitoring of hydrolysis, ensuring accurate quantification of 4-nitrophenol release .

- Fit data to nonlinear regression models (e.g., GraphPad Prism) to avoid linearization errors.

Addressing contradictions :

- pH effects : Verify buffer compatibility (e.g., citrate-phosphate buffers for pH 3–7) as enzyme activity is pH-sensitive .

- Substrate inhibition : Test higher concentrations (>10 mM) to identify non-Michaelis behavior .

- Enzyme purity : Use SDS-PAGE to confirm absence of isoforms or contaminants that alter kinetics .

Q. How can researchers design experiments to differentiate β-L-arabinopyranosidase specificity from other glycosidases (e.g., β-xylosidases)?

Competitive inhibition assays :

- Co-incubate the enzyme with 4-nitrophenyl β-L-arabinopyranoside and structurally similar substrates (e.g., 4-nitrophenyl β-D-xylopyranoside) at equimolar concentrations.

- Monitor fluorescence or absorbance shifts to assess competitive binding (e.g., used 4-nitrophenyl α-D-mannopyranoside to probe lectin specificity) .

Structural analysis :

- Perform molecular docking simulations using the enzyme’s crystal structure (if available) to evaluate binding affinity for β-L-arabinopyranoside versus analogs .

- Synthesize derivatives with modified glycosidic linkages (e.g., 2-O-α-L-fucopyranosyl variants as in ) to test steric and electronic effects .

Q. What advanced synthetic strategies optimize the yield of 4-nitrophenyl β-L-arabinopyranoside for high-throughput screening?

Key steps :

- Glycosylation : Use Schmidt’s trichloroacetimidate method for stereoselective β-linkage formation, monitored by TLC .

- Protecting groups : Employ acetyl or benzyl groups to shield hydroxyls during synthesis, followed by deprotection with NaOMe/MeOH .

- Purification : Apply flash chromatography (silica gel, ethyl acetate/hexane gradients) and validate via [¹³C-NMR] for anomeric carbon confirmation (δ ~100–105 ppm) .

Methodological Considerations for Data Interpretation

- Handling low signal-to-noise ratios : Increase substrate concentration or enzyme activity (e.g., via overexpression systems) to enhance sensitivity .

- Correcting for non-enzymatic hydrolysis : Include substrate-only controls and subtract background absorbance .

- Cross-reactivity in complex matrices : Pre-treat samples (e.g., size-exclusion chromatography) to remove interfering molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.